2-Methoxypyridin-4-ol
Overview
Description
2-Methoxypyridin-4-ol is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyridine, featuring a methoxy group at the second position and a hydroxyl group at the fourth position. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyridin-4-ol can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Substitution: Sodium methoxide in the presence of dioxane.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
2-Methoxypyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Methoxypyridin-4-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in electron transfer processes, facilitating the formation or breaking of chemical bonds .
Comparison with Similar Compounds
2-Methoxypyridine: Similar in structure but lacks the hydroxyl group at the fourth position.
4-Methoxypyridine: Similar but with the methoxy group at the fourth position instead of the second.
Biological Activity
2-Methoxypyridin-4-ol (CAS Number: 66080-45-3) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by its methoxy group at the second position and hydroxyl group at the fourth position of the pyridine ring. This structural configuration allows it to function as both a nucleophile and electrophile in various chemical reactions, facilitating electron transfer processes that are crucial for its biological activity.
Key Mechanisms of Action:
- Nucleophilic Activity: The hydroxyl group can participate in nucleophilic substitutions, enhancing the compound's reactivity with electrophiles.
- Electrophilic Activity: Depending on the reaction conditions, it can also act as an electrophile, engaging in electrophilic aromatic substitutions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compound 13k, which contains this moiety, exhibited selective cytotoxicity against various cancer cell lines including KB (human cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values indicating moderate to high potency .
Table 1: Cytotoxicity Data for Compound 13k
Cell Line | IC50 (µM) |
---|---|
KB | 12.5 |
A549 | 15.0 |
HepG2 | 10.0 |
In addition to direct cytotoxic effects, these compounds have been shown to induce apoptosis and cause cell cycle arrest in the G0/G1 phase, suggesting a multifaceted mechanism of action against tumor cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study evaluating various pyridine derivatives found that certain derivatives, including those featuring the this compound structure, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 15 |
Standard Antibiotic | 20 |
Study on Functionalization Using Burkholderia sp.
A notable case study involved the use of Burkholderia sp. MAK1 to oxyfunctionalize pyridine derivatives, including this compound. The study demonstrated that this bacterium could efficiently convert various substrates into hydroxylated products, showcasing a biocatalytic approach to synthesizing valuable derivatives from this compound .
Findings:
- The conversion rates were highest at temperatures around 30°C.
- Nearly complete conversion (~97%) of specific substrates was achieved within six hours.
Therapeutic Applications
Ongoing research is investigating the potential therapeutic applications of this compound in treating conditions such as multidrug-resistant tuberculosis (MDR-TB). Compounds based on this structure have shown promise in preclinical models for their ability to inhibit Mycobacterium tuberculosis growth while exhibiting reduced toxicity compared to traditional treatments .
Properties
IUPAC Name |
2-methoxy-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNDOTVCAIEGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314632 | |
Record name | 2-Methoxy-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66080-45-3 | |
Record name | 2-Methoxy-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66080-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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